Cas no 863548-40-7 (3,6-dimethyl-2-Pyridinemethanamine)

3,6-dimethyl-2-Pyridinemethanamine 化学的及び物理的性質
名前と識別子
-
- 3,6-dimethyl-2-Pyridinemethanamine
- (3,6-dimethylpyridin-2-yl)methanamine
- EN300-673553
- AKOS006352793
- 863548-40-7
- AB65466
- 3,6-Dimethylpyridine-2-methanamine
- YBQLVYCNSLQITM-UHFFFAOYSA-N
- SCHEMBL929424
-
- インチ: InChI=1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3
- InChIKey: YBQLVYCNSLQITM-UHFFFAOYSA-N
- ほほえんだ: CC1=C(N=C(C=C1)C)CN
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3,6-dimethyl-2-Pyridinemethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673553-10.0g |
(3,6-dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 10.0g |
$4421.0 | 2023-03-11 | |
Enamine | EN300-673553-1.0g |
(3,6-dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-673553-5.0g |
(3,6-dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 5.0g |
$2981.0 | 2023-03-11 | |
Alichem | A029190940-5g |
(3,6-Dimethylpyridin-2-yl)methanamine |
863548-40-7 | 97% | 5g |
$2070.30 | 2023-08-31 | |
Aaron | AR01BL86-500mg |
(3,6-Dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 500mg |
$1130.00 | 2025-02-09 | |
Aaron | AR01BL86-1g |
(3,6-Dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 1g |
$1440.00 | 2025-02-09 | |
1PlusChem | 1P01BKZU-500mg |
(3,6-dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 500mg |
$928.00 | 2025-03-19 | |
Aaron | AR01BL86-100mg |
(3,6-Dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 100mg |
$514.00 | 2025-02-09 | |
A2B Chem LLC | AW19242-10g |
(3,6-DIMETHYLPYRIDIN-2-YL)METHANAMINE |
863548-40-7 | 95% | 10g |
$4689.00 | 2024-04-19 | |
Enamine | EN300-673553-0.5g |
(3,6-dimethylpyridin-2-yl)methanamine |
863548-40-7 | 95% | 0.5g |
$803.0 | 2023-03-11 |
3,6-dimethyl-2-Pyridinemethanamine 関連文献
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
3,6-dimethyl-2-Pyridinemethanamineに関する追加情報
Recent Advances in the Study of 3,6-dimethyl-2-Pyridinemethanamine (CAS: 863548-40-7)
3,6-dimethyl-2-Pyridinemethanamine (CAS: 863548-40-7) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, particularly in the context of neurological disorders and infectious diseases. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its molecular mechanisms, biological activities, and future research directions.
The synthesis of 3,6-dimethyl-2-Pyridinemethanamine has been optimized in recent years, with researchers developing more efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that significantly improves yield and purity, reducing the cost of production for potential large-scale applications. The study also explored the compound's stability under various conditions, which is critical for its formulation and storage in pharmaceutical settings.
Pharmacological investigations have revealed that 3,6-dimethyl-2-Pyridinemethanamine exhibits promising activity as a modulator of specific neurotransmitter systems. Preclinical studies in animal models have shown its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a strong candidate for further development. Additionally, recent in vitro studies have indicated its antimicrobial properties, particularly against drug-resistant bacterial strains, opening new avenues for antibiotic development.
Despite these promising findings, challenges remain in the clinical translation of 3,6-dimethyl-2-Pyridinemethanamine. Current research is addressing issues related to its selectivity, potential side effects, and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline. Future studies are expected to focus on structure-activity relationship (SAR) optimization and combination therapies to enhance its efficacy and reduce toxicity.
In conclusion, 3,6-dimethyl-2-Pyridinemethanamine (CAS: 863548-40-7) represents a versatile and promising compound in the field of medicinal chemistry. Its diverse biological activities and potential therapeutic applications warrant continued investigation. As research progresses, this compound may emerge as a key player in addressing unmet medical needs in neurology and infectious diseases. The coming years are likely to see increased investment and research efforts aimed at unlocking its full potential for clinical use.
863548-40-7 (3,6-dimethyl-2-Pyridinemethanamine) 関連製品
- 153936-26-6((3-Methylpyridin-2-yl)methanamine)
- 1805393-82-1(2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile)
- 313405-44-6(4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)
- 1353974-27-2(N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)
- 1806281-89-9(Methyl 3-cyano-2-hydroxypyridine-5-acetate)
- 932708-14-0(Pexopiprant)
- 946232-22-0(2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)
- 1394023-19-8(2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole)
- 2228220-13-9(2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine)
- 2171583-13-2(5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane)
